molecular formula C9H10O2S B095306 4-(Methylthio)phenylacetic acid CAS No. 16188-55-9

4-(Methylthio)phenylacetic acid

Cat. No. B095306
CAS RN: 16188-55-9
M. Wt: 182.24 g/mol
InChI Key: AHMLFHMRRBJCRM-UHFFFAOYSA-N
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Description

4-(Methylthio)phenylacetic acid (4-MTPA) is a chemical compound that has been studied for its interesting photolytic behavior in acetonitrile solutions. When exposed to steady-state irradiation at 254 nm, it produces a variety of primary and secondary stable photoproducts, such as carbon dioxide, phenylacetic acid, dimethyl disulfide, and others. The photochemistry of 4-MTPA has been explored through both steady-state and laser flash photolysis studies, revealing insights into the mechanism of its photolysis and the formation of various photoproducts .

Synthesis Analysis

The synthesis of derivatives of phenylacetic acid, which are structurally related to 4-MTPA, has been reported in the literature. For instance, a new synthesis method for 4-(2-thienyl)phenylacetic acid and its derivatives has been developed, which includes optimization of reaction conditions and methods for isolation and purification. The structures of these compounds were confirmed using techniques such as elemental analysis, IR, and NMR . Another related compound, 3,4-(methylenedioxy)phenylacetic acid, was synthesized from piperonal aldehyde through a multi-step process, yielding a final product with high purity as confirmed by HPLC .

Molecular Structure Analysis

The molecular structure and conformational analysis of 4-MTPA have not been directly reported, but studies on similar compounds provide some context. For example, the conformational analysis of various 4'-substituted-2-ethylthio-phenylacetate compounds was performed using IR spectroscopy and computational methods. This analysis revealed the presence of multiple conformers and the influence of solvent permittivity on their stability .

Chemical Reactions Analysis

The direct photolysis of 4-MTPA has been thoroughly investigated, showing that upon irradiation, it undergoes various C-C and C-S bond cleavages, leading to a range of stable photoproducts. The proposed mechanism involves both excited-singlet and triplet reaction pathways, with the formation of transient species such as the 4-MTPA triplet state and sulfur-centered radical cations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-MTPA are not detailed in the provided papers, the studies on its photolysis suggest that it is sensitive to UV light and can undergo complex photochemical reactions. The research on its derivatives indicates that these compounds can be synthesized with high purity and their structures can be characterized using various analytical techniques .

Scientific Research Applications

  • Synthesis of Related Compounds : 4-(Methylthio)phenylacetic acid has been used in the synthesis of various compounds. For example, Han Xue-lian (2007) discusses the synthesis of 3,4-(methylenedioxy)phenylacetic acid, highlighting the role of related compounds in chemical synthesis (Han Xue-lian, 2007).

  • Photolysis Studies : Filipiak et al. (2005) investigated the mechanism for the direct photolysis of 4-(Methylthio)phenylacetic acid in acetonitrile, providing insights into its photochemical behavior and potential applications in photochemistry (Filipiak et al., 2005).

  • Photoinduced Polymerization : Wrzyszczyński et al. (2000) explored the use of sulfur-containing carboxylic acids, including 4-(Methylthio)phenylacetic acid, in photoinduced free-radical polymerizations, indicating its potential in material science and polymer chemistry (Wrzyszczyński et al., 2000).

  • Metabolic Studies in Archaea : Rimbault et al. (1993) analyzed organic acids, including 4-(Methylthio)phenylacetic acid, in cultures of a thermophilic sulfur-dependent anaerobic archaeon, providing insights into microbial metabolism and biochemistry (Rimbault et al., 1993).

  • Analytical Chemistry Applications : The differentiation of natural and synthetic phenylacetic acids, including 4-(Methylthio)phenylacetic acid, was studied by Aleu et al. (2002), indicating its relevance in food and pharmaceutical analysis (Aleu et al., 2002).

  • Antimicrobial and Antihyperglycemic Agents : Studies have explored the synthesis and biological activity of derivatives of 4-(Methylthio)phenylacetic acid, showcasing its potential in medicinal chemistry. For instance, Kees et al. (1996) examined its role in the synthesis of antihyperglycemic agents (Kees et al., 1996).

Safety And Hazards

4-(Methylthio)phenylacetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

2-(4-methylsulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMLFHMRRBJCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407239
Record name 4-(Methylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)phenylacetic acid

CAS RN

16188-55-9
Record name 4-(Methylthio)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16188-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
P Filipiak, GL Hug, K Bobrowski, B Marciniak - Journal of Photochemistry …, 2005 - Elsevier
The mechanism for the direct photolysis of 4-(methylthio)phenylacetic acid (4-MTPA) in acetonitrile was investigated using steady-state and laser flash photolysis. A variety of primary …
Number of citations: 19 www.sciencedirect.com
PK Asha, S Vidyavathi, S Shashidhar… - Materials Today …, 2018 - Elsevier
The kinetics and oxidation of 4-methylthiophenyl acetic acid by acidified potassium dichromate was studied spectro photometrically at constant ionic strength 0.01mol/dm3. The reaction …
Number of citations: 0 www.sciencedirect.com
A Wrzyszczyński, P Filipiak, GL Hug, B Marciniak… - …, 2000 - ACS Publications
A series of sulfur-containing carboxylic acids (SCCA) was investigated as electron donors in photoinduced free-radical polymerizations, in conjunction with 4-carboxybenzophenone (CB…
Number of citations: 55 pubs.acs.org
P Filipiak, GL Hug, I Carmichael… - The Journal of …, 2004 - ACS Publications
Lifetimes and Modes of Decay of Sulfur-Centered Radical Zwitterions Containing Carboxylate and Phenyl Groups | The Journal of Physical Chemistry A ACS ACS Publications C&EN …
Number of citations: 20 pubs.acs.org
A Korzeniowska-Sobczuk, J Mirkowski, K Bobrowski… - 2003 - osti.gov
Sulfur-centred radicals and radical cations derived from aromatic thioethers play an important role in many chemical processes including those of organic synthesis [1], environmental [2]…
Number of citations: 2 www.osti.gov
R Pievo, M Gullotti, E Monzani, L Casella - Biochemistry, 2008 - ACS Publications
Mushroom tyrosinase was found to catalyze the oxidation of organic sulfides to sulfoxides in the presence of a catechol as cosubstrate, in a reaction which is unprecedented for this …
Number of citations: 25 pubs.acs.org
T Tachikawa, S Tojo, M Fujitsuka… - The Journal of Physical …, 2004 - ACS Publications
TiO 2 photocatalytic one-electron oxidation of 4-methyl-p-tolylsulfide (MTS), 4-(methylthio)phenyl methanol (MTPM), 4-(methylthio)benzoic acid (MTBA), and 4-(methylthio)phenyl acetic …
Number of citations: 50 pubs.acs.org
J Casanova, ND Werner, HR Kiefer - Journal of the American …, 1967 - ACS Publications
The alkaline hydrolysis of methyl 2-dimethylsulfoniophenylacetatep-toluenesulfonate (o-5) proceeds 5.2 times faster than that of the 4 isomer (p-5). With a correction for stericeffects, the …
Number of citations: 13 pubs.acs.org
A Korzeniowska-Sobczuk, K Bobrowski - Radiation Physics and …, 2005 - Elsevier
Radicals and radical ions formed on γ-radiolysis of aromatic carboxylic acids containing a thioether group in the polycrystalline state at 77K and on subsequent warming over the …
Number of citations: 2 www.sciencedirect.com
T Tachikawa, S Tojo, M Fujitsuka… - Chemistry–A European …, 2006 - Wiley Online Library
The one‐electron redox processes of several compounds during polyoxometalate (POM)‐mediated photocatalytic reactions of TiO 2 were investigated using the two‐color two‐laser …

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